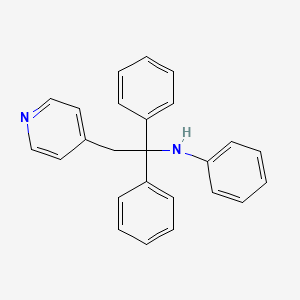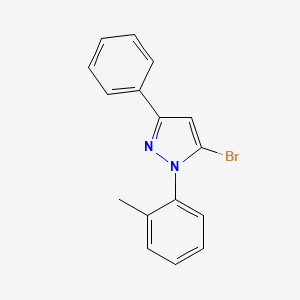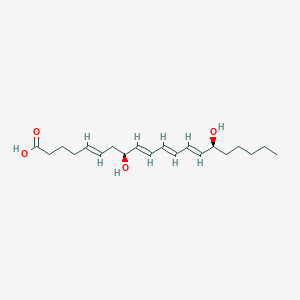
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, piperidin-4-yloxy, and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloro, piperidin-4-yloxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the piperidin-4-yloxy group can be added through nucleophilic substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-Chloro-4-(piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine
- 5-Chloro-4-(piperidin-4-yloxy)-6-(methyl)pyrimidine
- 5-Chloro-4-(piperidin-4-yloxy)-6-(fluoromethyl)pyrimidine
Uniqueness
The uniqueness of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C10H12Cl2F3N3O |
|---|---|
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
5-chloro-4-piperidin-4-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClF3N3O.ClH/c11-7-8(10(12,13)14)16-5-17-9(7)18-6-1-3-15-4-2-6;/h5-6,15H,1-4H2;1H |
Clé InChI |
SOQMBQZGBTYZAX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=NC=NC(=C2Cl)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)
![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)




![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
